molecular formula C18H15N3O3 B1209546 N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide

N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide

Cat. No. B1209546
M. Wt: 321.3 g/mol
InChI Key: SWTACZUZGJOFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide is a member of furans and an aromatic amide.

Scientific Research Applications

Anti-allergic Properties

The compound has been a subject of research for its anti-allergic properties. A series of novel N-(substituted phenyl)-2,5-dihydro-2-oxo-4-[(substituted phenyl)amino]-3-furancarboxamide derivatives, closely related to the queried compound, were synthesized and displayed significant anti-allergic activity. This was demonstrated through novel synthetic pathways and the evaluation of their biological activities in various assays (Mack et al., 1987). Another study found that specific derivatives in this category showed potent antiallergic activity, inhibiting the action of serotonin, histamine, and bradykinin, and are considered a new class of antiallergic agents (Georgiev et al., 1987).

Synthesis and Structural Studies

Research has also focused on the synthesis and structural elucidation of compounds structurally similar to N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide. This includes the synthesis of 3-diaminomethylene-2(3H)-furanones by reacting 2-amino-4,5-dihydro-3-furancarboxamides with amines. These compounds underwent further reactions, highlighting the complex chemistry and potential applications of these furan derivatives (Yamagata et al., 2002).

Antibacterial and Anticonvulsant Applications

The compound's derivatives have been explored for their antibacterial and anticonvulsant properties. For instance, specific pyridine-2,6-dicarboxamide derivatives showed promising antibacterial activities against both Gram-positive and Gram-negative bacteria. They were also evaluated for their catalytic activity, adding a functional dimension to the compound's utility (Özdemir et al., 2012). Furthermore, the crystal structures of three anticonvulsant enaminones structurally related to the compound have been determined, offering insights into the molecular configurations that contribute to their medicinal potential (Kubicki et al., 2000).

properties

Product Name

N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N-[3-(pyridin-3-ylmethylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H15N3O3/c22-17(20-12-13-4-2-8-19-11-13)14-5-1-6-15(10-14)21-18(23)16-7-3-9-24-16/h1-11H,12H2,(H,20,22)(H,21,23)

InChI Key

SWTACZUZGJOFPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.